molecular formula C19H16FN3O2 B2625550 N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034449-63-1

N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide

Cat. No.: B2625550
CAS No.: 2034449-63-1
M. Wt: 337.354
InChI Key: WDRUBJHNIZTDOK-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide is an organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their ability to form complexes with transition metals, making them valuable in various fields such as catalysis, material science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide typically involves the coupling of a bipyridine derivative with a benzamide derivative. One common method is the Suzuki coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it can bind to DNA and disrupt its function, leading to the inhibition of cell proliferation. The compound can also act as a ligand, forming complexes with metal ions and influencing their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known bipyridine derivative used as a ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine isomer with similar applications in catalysis and material science.

    Phenanthroline: A related compound with strong metal-binding properties.

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide is unique due to the presence of the fluorine and methoxy groups, which can enhance its electronic properties and binding affinity. These modifications can lead to improved performance in applications such as catalysis and medicinal chemistry.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-25-18-7-5-14(9-16(18)20)19(24)23-11-13-4-6-17(22-10-13)15-3-2-8-21-12-15/h2-10,12H,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRUBJHNIZTDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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